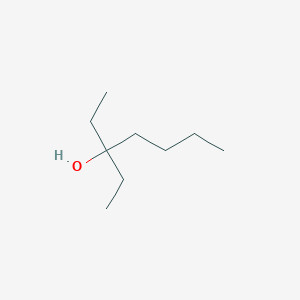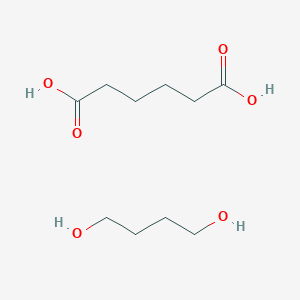
4-(4-Hydroxyphenyl)cyclohexanone
Overview
Description
4-(4-Hydroxyphenyl)cyclohexanone (4-HPC) is an organic compound belonging to the phenylcyclohexanone family. It is a white solid with a faint odor and it is soluble in most organic solvents. 4-HPC is used as a starting material in the synthesis of many compounds and as a reagent in organic synthesis. It has a wide range of applications in pharmaceutical and chemical research, including as a tool for studying enzyme-catalyzed reactions, as a substrate for the synthesis of drugs, and as an inhibitor of certain enzymes.
Scientific Research Applications
Pharmacology
4-(4-Hydroxyphenyl)cyclohexanone: is utilized in pharmacological research due to its potential as a precursor in the synthesis of various pharmacologically active compounds. Its structure is conducive to modifications that can lead to the development of new therapeutic agents .
Organic Synthesis
In organic chemistry, 4-(4-Hydroxyphenyl)cyclohexanone serves as a versatile building block. It is used in the synthesis of complex molecules, including polymers and fine chemicals. Its reactions often involve nucleophilic substitutions and additions due to the presence of the ketone group .
Material Science
This compound finds applications in material science, particularly in the development of new polymeric materials. Its phenolic group can participate in polymerization reactions, leading to novel materials with potential use in various industries .
Analytical Chemistry
4-(4-Hydroxyphenyl)cyclohexanone: is used as a standard or reference compound in chromatographic analysis. Its well-defined properties allow for the calibration of analytical instruments and the validation of analytical methods .
Biochemistry
In biochemistry, 4-(4-Hydroxyphenyl)cyclohexanone is studied for its interactions with biological molecules. It can be used to investigate enzyme-catalyzed reactions where it may act as an inhibitor or a substrate analog to study reaction mechanisms .
Environmental Science
Environmental scientists study 4-(4-Hydroxyphenyl)cyclohexanone for its environmental fate and behavior. Research focuses on its biodegradation potential and the impact of its derivatives on ecosystems .
Food Science
While not directly used in food, 4-(4-Hydroxyphenyl)cyclohexanone may be analyzed in food science research for its presence as a contaminant or its potential use in food packaging materials .
Agricultural Science
In agricultural science, the compound’s derivatives are explored for their use in crop protection and as growth regulators. Studies may involve the synthesis of new agrochemicals that are safer and more effective .
properties
IUPAC Name |
4-(4-hydroxyphenyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,13H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJYPZJZQIHNGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404724 | |
| Record name | 4-(4-Hydroxyphenyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxyphenyl)cyclohexanone | |
CAS RN |
105640-07-1 | |
| Record name | 4-(4′-Hydroxyphenyl)cyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105640-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Hydroxyphenyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanone, 4-(4-hydroxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 4-(4-hydroxyphenyl)cyclohexanone be used as a building block for more complex molecules?
A: Yes, 4-(4-hydroxyphenyl)cyclohexanone can be utilized as a precursor for synthesizing spirocyclic nitroxide compounds with potential applications in materials science. [] For instance, it can react with aryl hydroxylaminoalkyl ketones in the presence of ammonia to yield spirofused derivatives of 2,5-dihydroimidazole. [] These derivatives can be further modified through oxidation and acylation to introduce mesogenic fragments, potentially leading to liquid crystal materials. []
Q2: Are there efficient synthetic methods to obtain 4-(4-hydroxyphenyl)cyclohexanone?
A: Yes, 4-(4-hydroxyphenyl)cyclohexanone can be synthesized through the catalytic hydrogenation of bisphenol A. [] This reaction can be carried out using a palladium/alkali metal catalyst supported on a carrier in a suitable solvent. [] Importantly, this method offers high selectivity and yield, making it a practical route for obtaining the desired compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1H-[1,4]Thiazino[4,3-a]benzimidazol-4(3H)-one](/img/structure/B11736.png)